molecular formula C11H13FO2 B3375876 1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one CAS No. 1156360-72-3

1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one

Cat. No. B3375876
CAS RN: 1156360-72-3
M. Wt: 196.22
InChI Key: BWPPWJKAKYCADA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Photocyclization and Flavone Synthesis

1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one demonstrates unique behaviors in photochemical processes. A study by Košmrlj and Šket (2007) explores the photochemical behavior of similar compounds, where the nature of substituents significantly influences the photocyclization to flavones, a class of natural compounds with various biological activities. This suggests potential applications in synthesizing flavone-based structures (Košmrlj & Šket, 2007).

Radical Ion Studies in Photochemistry

The compound's role in the study of radical ions in photochemistry is also noteworthy. A research by Okamoto and Arnold (1985) discusses the carbon-carbon bond cleavage of radical cations in similar compounds. Such studies are fundamental in understanding the electron transfer processes in photochemistry, which can be crucial for developing new photoreactive materials (Okamoto & Arnold, 1985).

Synthesis and Crystal Structure Analysis

Xu Liang (2009) investigated the synthesis and crystal structure of related compounds, demonstrating the significance of 1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one in crystallography. Understanding the crystal structure of such compounds is essential in material science, especially for developing new materials with specific optical or electronic properties (Xu Liang, 2009).

Novel Protecting Groups in Organic Synthesis

The compound also finds application in the field of organic synthesis as a protecting group. A study by Yan, Jin, and Wang (2005) introduces a new boronic acid protecting group derived from similar compounds. This development is significant for synthetic chemistry, providing novel methods for protecting sensitive functional groups during complex synthesis processes (Yan, Jin, & Wang, 2005).

Fluorophore Emission and Sensor Development

Research on the fluorescence properties of related compounds has been conducted by Uchiyama et al. (2006). They describe a fluorophore that exhibits unique fluorescence properties in different solvents, which is essential in developing sensitive and selective sensors for various applications, including environmental monitoring and biological assays (Uchiyama et al., 2006).

Safety And Hazards

The safety data sheet for a similar compound, 2-Fluoro-4-methoxyacetophenone, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2-fluoro-4-methoxyphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-7(2)11(13)9-5-4-8(14-3)6-10(9)12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPPWJKAKYCADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one
Reactant of Route 3
Reactant of Route 3
1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one
Reactant of Route 4
Reactant of Route 4
1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one
Reactant of Route 5
Reactant of Route 5
1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one
Reactant of Route 6
Reactant of Route 6
1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.